L-Norvaline, methyl ester L-Norvaline, methyl ester
Brand Name: Vulcanchem
CAS No.: 29582-96-5
VCID: VC6776551
InChI: InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1
SMILES: CCCC(C(=O)OC)N
Molecular Formula: C6H13NO2
Molecular Weight: 131.175

L-Norvaline, methyl ester

CAS No.: 29582-96-5

Cat. No.: VC6776551

Molecular Formula: C6H13NO2

Molecular Weight: 131.175

* For research use only. Not for human or veterinary use.

L-Norvaline, methyl ester - 29582-96-5

Specification

CAS No. 29582-96-5
Molecular Formula C6H13NO2
Molecular Weight 131.175
IUPAC Name methyl (2S)-2-aminopentanoate
Standard InChI InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1
Standard InChI Key VXGRMCZTYDXKQW-YFKPBYRVSA-N
SMILES CCCC(C(=O)OC)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

L-Norvaline methyl ester possesses a molecular weight of 131.17 g/mol and the systematic IUPAC name methyl (2S)-2-aminopentanoate. Its structure features a pentanoic acid backbone with an amino group at the second carbon and a methyl ester moiety at the carboxyl terminus . The compound’s chirality, derived from the L-configuration of the amino group, is critical for its biological activity, as evidenced by enantiomer-specific enzyme inhibition studies .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₃NO₂
Exact Mass131.095 g/mol
Optical Rotation (D)+21 ± 2° (c=1 in EtOH)
LogP0.987
PSA52.32 Ų

Synthesis and Industrial Production

The synthesis of L-norvaline methyl ester typically involves acid-catalyzed esterification of L-norvaline with methanol. In laboratory settings, refluxing L-norvaline with methanol and hydrochloric acid yields the ester hydrochloride salt, which is subsequently neutralized and purified via recrystallization. Industrial-scale production employs continuous flow reactors with heterogeneous catalysts (e.g., sulfonated resins) to achieve yields exceeding 85% while minimizing waste. Recent advances focus on enzymatic esterification using lipases, which offer stereoselectivity and milder reaction conditions .

Applications in Pharmaceutical and Biochemical Research

Role in Drug Development

L-Norvaline methyl ester serves as a precursor for elastase inhibitors, which are pivotal in treating chronic obstructive pulmonary disease (COPD) and emphysema. A 2025 study demonstrated that azolide derivatives of this compound irreversibly inhibit human leukocyte elastase (HLE) with an IC₅₀ of 2.3 µM, outperforming earlier analogues . The inhibitory mechanism involves the formation of a covalent bond between the latent isocyanate group (generated in situ) and the enzyme’s active site serine residue .

Table 2: Inhibitory Activity of L-Norvaline Methyl Ester Derivatives

DerivativeTarget EnzymeIC₅₀ (µM)Selectivity
Compound 5HLE2.3High
Compound 10Porcine Elastase4.1Moderate

Biochemical Pathways and Metabolic Studies

In metabolic research, this ester facilitates the study of amino acid uptake kinetics due to its cell membrane permeability. Radiolabeled variants ([¹⁴C]-methyl group) have been used to trace norvaline incorporation into bacterial peptides, revealing its competition with valine in Streptomyces akiyoshiensis . Such studies underscore its utility in probing microbial secondary metabolism and antibiotic biosynthesis .

Industrial and Regulatory Considerations

Regulatory Status and Trade Data

Classified under HS code 2922499990, L-norvaline methyl ester is subject to a 6.5% MFN tariff in the U.S. and 17% VAT in China . Regulatory mandates require certificates of inspection for international shipments, reflecting its dual-use potential in pharmaceutical and cosmetic industries .

Analytical and Characterization Techniques

Gas Chromatography (GC) Profiling

The NIST WebBook documents GC retention indices for L-norvaline methyl ester using a 5% phenyl methyl siloxane column. Under optimized conditions (20°C to 280°C at 5–10°C/min), the compound elutes at 1,295 RI units, aiding in purity assessments .

Table 3: GC Analysis Parameters

Column TypeActive PhaseRI ValueProgram
Capillary5% Phenyl Siloxane1,29520°C → 120°C (5°C/min) → 280°C

Spectroscopic Identification

Mass spectrometry (MS) reveals a base peak at m/z 131.1 corresponding to the molecular ion [M+H]⁺, while IR spectra show characteristic stretches for ester carbonyl (1,745 cm⁻¹) and primary amine (3,350 cm⁻¹) .

Emerging Applications and Future Directions

Cosmetic Formulations

Ongoing trials explore its incorporation into anti-aging creams, where it enhances collagen synthesis in dermal fibroblasts. A 2024 pilot study reported a 22% increase in collagen production after 8 weeks of topical application .

Challenges and Research Gaps

Despite its promise, scalability issues persist in enzymatic synthesis routes, with current yields stagnating at 50–60% . Additionally, long-term toxicological profiles remain undefined, necessitating OECD 452-compliant chronic toxicity studies.

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